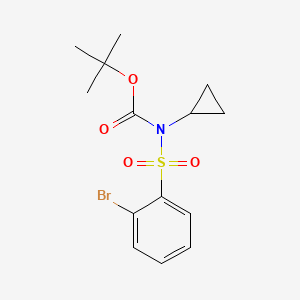
1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate
Descripción general
Descripción
1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate, also known as DBPC, is an organic compound that is commonly used in scientific research and laboratory experiments. DBPC is a cyclic sulfonate ester of a brominated phenyl group, and is classified as a sulfonamide. It has a wide range of applications in the scientific field, ranging from synthesis methods to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate has a wide range of applications in the scientific field. It has been used as a reagent in the synthesis of various compounds, such as carbamates and sulfonamides. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate has been used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a substrate in enzyme-catalyzed reactions, and as a ligand in metal-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate is not well understood, however, it is believed to involve the binding of the sulfonyl group to the active site of an enzyme. This binding is thought to prevent the enzyme from catalyzing the reaction, thus inhibiting the reaction. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate is believed to act as an inhibitor of certain enzymes, such as chymotrypsin and trypsin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, such as chymotrypsin and trypsin. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate in laboratory experiments is its low cost and availability. In addition, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate is relatively stable and can be stored for long periods of time. However, 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate also has certain limitations, such as its low solubility in water and its potential to form toxic byproducts.
Direcciones Futuras
There are a number of future directions for the use of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate in scientific research. These include the development of new synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its effects on different biological systems. In addition, further research is needed to understand the biochemical and physiological effects of 1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate and to identify potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-(2-bromophenyl)sulfonyl-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16(10-8-9-10)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANPOCHVSFFCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)S(=O)(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylethyl (2-bromophenyl)sulfonyl(cyclopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



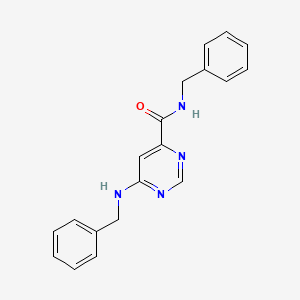
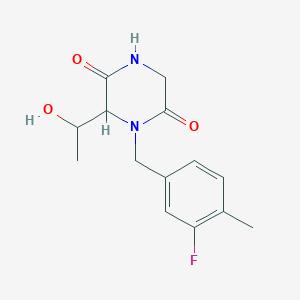
![tert-Butyl 3-[5-(hydroxyamino)-2-pyridinyl]-1-azetidinecarboxylate](/img/structure/B1468193.png)
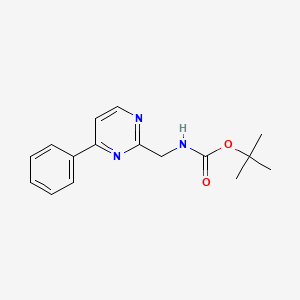
![3-[3-Amino-1-(3-fluorophenyl)-1H-indazol-4-yl]-1,3-oxazolidin-2-one](/img/structure/B1468198.png)
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1468199.png)
![3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468200.png)
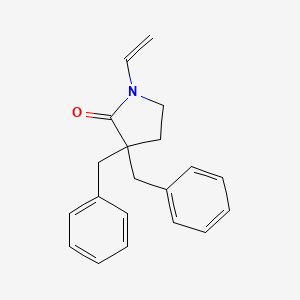

![tert-Butyl 3-[3-(methoxycarbonyl)benzyl]-1-pyrrolidinecarboxylate](/img/structure/B1468205.png)
![2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468207.png)
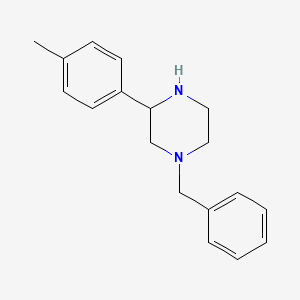
![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)
![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)